6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in drug design.
Mechanism of Action
Target of Action
The compound 6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine has been associated with various targets. It has been found to inhibit cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9, CDK10, CDK11, CDK12, CDK13, etc . CDKs are a group of protein kinases that regulate the cell cycle and are crucial for cell proliferation and differentiation .
Mode of Action
The interaction of this compound with its targets results in the inhibition of CDKs . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation. By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle . Additionally, resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen .
Pharmacokinetics
Similar compounds have been found to be orally bioavailable and suitable for in vivo biological studies .
Result of Action
The result of the action of this compound is the inhibition of cell growth. By disrupting the normal cell cycle progression, the compound can effectively halt the proliferation of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of aminopyrazoles with various alkynes. One green synthetic approach involves the use of ultrasonic irradiation to minimize environmental impact. In this method, aminopyrazoles react with symmetric and non-symmetric alkynes in the presence of potassium hydrogen sulfate (KHSO4) in aqueous ethanol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are explored for their antitubercular activity.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7(4H)-one: Known for its antitubercular activity.
Imidazo[1,5-a]pyridine derivatives: These compounds are versatile and have applications in optoelectronics and pharmaceuticals.
Uniqueness
6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications, particularly as an AHR antagonist.
Properties
IUPAC Name |
6-(benzenesulfonyl)-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c17-15-14(24(21,22)11-5-2-1-3-6-11)10-18-16-12(9-19-20(15)16)13-7-4-8-23-13/h1-10H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFGOLZJAGQRAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=CS4)N=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.